N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide: is a complex organic compound that features a unique combination of indole, thioether, and pyrazolo[5,1-b][1,3]oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Indole-Thioether Intermediate: This step involves the reaction of 1H-indole-3-thiol with an appropriate alkylating agent to form the indole-thioether intermediate.
Cyclization to Form Pyrazolo[5,1-b][1,3]oxazine: The indole-thioether intermediate is then reacted with a suitable hydrazine derivative under cyclization conditions to form the pyrazolo[5,1-b][1,3]oxazine ring system.
Amidation Reaction: The final step involves the amidation of the pyrazolo[5,1-b][1,3]oxazine intermediate with a carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties.
Reduction: Reduction reactions can target the oxazine ring or the carboxamide group.
Substitution: The indole ring can participate in electrophilic substitution reactions, while the thioether linkage can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve thiolates or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether moiety can yield sulfoxides or sulfones, while reduction of the oxazine ring can lead to ring-opened amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate these targets by binding to active sites or altering protein conformation, thereby affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides
Uniqueness
Compared to similar compounds, N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(13-10-20-21-7-3-8-23-17(13)21)18-6-9-24-15-11-19-14-5-2-1-4-12(14)15/h1-2,4-5,10-11,19H,3,6-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWKLOYKPVUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCSC3=CNC4=CC=CC=C43)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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